Fmoc-2,4-dichloro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and dichloro substituents on the aromatic ring. Its chemical formula is with a molecular weight of 470.34 g/mol. The compound is notable for its use in peptide synthesis and research due to its unique structural features, which enhance its reactivity and biological properties.
The synthesis of Fmoc-2,4-dichloro-D-homophenylalanine typically involves several steps:
Fmoc-2,4-dichloro-D-homophenylalanine is primarily used in:
Fmoc-2,4-dichloro-D-homophenylalanine shares similarities with several other compounds that also feature Fmoc protection and halogen substitutions. Here are some comparable compounds:
Compound Name | Key Features | Uniqueness |
---|---|---|
Fmoc-D-homophenylalanine | Lacks dichloro substituents | Less reactive compared to 2,4-dichloro derivative |
Fmoc-3,4-dichloro-L-homophenylalanine | Similar structure but different stereochemistry | Potentially different biological activity |
Fmoc-2-chloro-D-homophenylalanine | Contains only one chlorine atom | May exhibit different reactivity patterns |
Fmoc-4-bromo-D-homophenylalanine | Contains a bromine atom instead of chlorine | Different halogen effects on reactivity |
The uniqueness of Fmoc-2,4-dichloro-D-homophenylalanine lies in its specific dichloro substitution pattern, which may influence its reactivity and potential applications in peptide synthesis compared to other similar compounds.
The fluorenylmethyloxycarbonyl protecting group represents a cornerstone of modern amino acid derivatization, particularly in the context of solid-phase peptide synthesis [11]. This base-labile protecting group demonstrates exceptional stability under acidic conditions while remaining selectively removable by weak bases such as piperidine [11]. The protection mechanism involves the formation of a carbamate linkage between the fluorenyl group and the amino functionality, creating a stable yet reversible protective barrier [3].
The derivatization process typically employs fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the protecting reagent [11]. Under alkaline conditions with sodium bicarbonate or sodium carbonate, the amino acid substrate undergoes nucleophilic substitution to form the protected derivative [3]. The reaction proceeds optimally at temperatures between 0°C and room temperature, with careful pH monitoring to prevent premature deprotection [3].
For 2,4-dichloro-D-homophenylalanine specifically, the protection chemistry requires consideration of the electron-withdrawing effects of the dichlorophenyl substituents . These substituents can influence the nucleophilicity of the amino group, potentially requiring modified reaction conditions or extended reaction times to achieve complete protection . The presence of chlorine atoms at the 2 and 4 positions creates a unique electronic environment that enhances the stability of the resulting fluorenylmethyloxycarbonyl derivative .
Parameter | Standard Conditions | Modified for Dichloro Derivative |
---|---|---|
Temperature | 0-25°C | 5-15°C |
Reaction Time | 2-4 hours | 4-8 hours |
Base Equivalents | 1.1-1.2 | 1.3-1.5 |
Solvent System | Dioxane/Water | Dimethylformamide/Water |
The deprotection mechanism involves base-catalyzed elimination to form dibenzofulvene, which can be monitored spectrophotometrically at 310 nanometers [11]. This monitoring capability provides real-time feedback on reaction progress and enables optimization of deprotection conditions [26]. The fluorescent properties of the fluorenyl group also facilitate analytical detection and purification processes [11].
Regioselective dichlorination of aromatic compounds requires precise control of reaction conditions to achieve the desired substitution pattern [4] [8]. The introduction of chlorine atoms at specific positions on the aromatic ring involves electrophilic aromatic substitution mechanisms that can be directed through careful selection of reagents and reaction parameters [8].
Traditional chlorination methods employ molecular chlorine with Lewis acid catalysts such as aluminum trichloride or iron trichloride [8]. However, these approaches often lack the selectivity required for complex substrates like homophenylalanine derivatives [14]. Modern techniques utilize alternative chlorinating agents that provide enhanced regioselectivity through different mechanistic pathways [4].
Copper-catalyzed chlorination represents a significant advancement in regioselective methodology [4]. Utilizing copper dichloride under visible light irradiation enables ligand-to-metal charge transfer processes that generate chlorine radicals [4]. This approach demonstrates exceptional regioselectivity for electron-deficient aromatic systems, making it particularly suitable for homophenylalanine substrates [4].
The optimization of dichlorination conditions requires systematic evaluation of multiple parameters:
Chlorinating Agent | Selectivity Ratio (2,4-:3,5-) | Yield (%) | Reaction Time |
---|---|---|---|
Chlorine/Aluminum Trichloride | 2.1:1 | 65-75 | 4-6 hours |
Copper Dichloride/Visible Light | 8.5:1 | 78-85 | 2-3 hours |
Trichloroacetonitrile/Electrochemical | 12:1 | 82-88 | 1.5-2 hours |
Electrochemical chlorination using trichloroacetonitrile as the chloride source represents the most selective approach [14]. This method generates chlorine in situ on demand, minimizing side reactions and enabling precise control over the chlorination process [14]. The electrochemical approach demonstrates particular effectiveness for aromatic compounds with multiple potential substitution sites [14].
Temperature control proves critical for maintaining regioselectivity, with lower temperatures generally favoring kinetic selectivity over thermodynamic products [22]. Solvent selection also influences the reaction outcome, with polar aprotic solvents typically providing enhanced selectivity compared to protic systems [22].
The synthesis of homophenylalanine backbone structures involves chain extension of phenylalanine derivatives through established biochemical or chemical pathways [5] [27]. The most efficient approaches utilize enzymatic methods that leverage natural biosynthetic machinery while providing excellent stereochemical control [5].
Enzymatic synthesis employs alpha-transaminase enzymes from Megasphaera elsdenii to catalyze the conversion of appropriate ketoacid precursors to the desired amino acid products [5]. This biocatalytic approach demonstrates exceptional enantioselectivity and can be optimized for preparative-scale production [5]. The process involves the use of an amino donor substrate and the corresponding ketoacid acceptor, with the enzyme facilitating stereospecific amino group transfer [5].
The biosynthetic pathway identified in Nostoc punctiforme provides insights into the natural production of homophenylalanine derivatives [27]. The genes hphA, hphB, and hphCD encode enzymes that catalyze the conversion of phenylalanine to homophenylalanine through a mechanism analogous to leucine biosynthesis [27]. This pathway involves initial oxidative deamination, followed by carbon chain extension and subsequent reductive amination [27].
Industrial implementation of enzymatic synthesis requires optimization of multiple process parameters:
Parameter | Optimized Conditions | Productivity Impact |
---|---|---|
pH | 8.5-9.0 | 25% increase in yield |
Temperature | 35-40°C | 15% improvement in rate |
Substrate Concentration | 50-75 millimolar | 30% enhancement in productivity |
Enzyme Loading | 2-3 units per milliliter | Optimal cost-efficiency balance |
Chemical synthesis alternatives utilize asymmetric alkylation of chiral nickel complexes with glycine Schiff bases [28]. This approach enables large-scale production with excellent stereochemical control, though it requires more complex purification procedures compared to enzymatic methods [28]. The chiral auxiliary can be recovered and reused with greater than 90% efficiency, making the process economically viable for industrial applications [28].
Fed-batch crystallization strategies enhance the overall productivity of enzymatic synthesis by enabling continuous product removal and substrate addition [5]. This approach prevents product inhibition while maintaining optimal reaction conditions throughout the synthesis cycle [5]. The spontaneous crystallization of the amino acid product simplifies downstream processing and reduces purification costs [5].
Reversed-phase high-performance liquid chromatography serves as the primary method for purifying Fmoc-2,4-dichloro-D-homophenylalanine and related derivatives [9] [17]. The hydrophobic interactions between the aromatic substituents and the stationary phase provide the basis for separation, with elution achieved through gradient increases in organic solvent concentration [9].
Column selection proves critical for optimal purification outcomes, with C18 stationary phases demonstrating superior performance for Fmoc-protected amino acids [17]. The length and particle size of the column directly influence resolution and throughput, requiring careful optimization based on the specific impurity profile of the crude product [17]. Monolithic columns offer advantages in terms of reduced back pressure and faster analysis times [17].
Mobile phase composition requires systematic optimization to achieve baseline separation of target compounds from synthetic impurities [16] [17]. The typical solvent system employs water with trifluoroacetic acid as the aqueous phase and acetonitrile as the organic modifier [9]. However, for mass spectrometry-coupled purification, formic acid provides better compatibility and reduced ion suppression [23].
Purification Parameter | Standard HPLC | Preparative LC-MS |
---|---|---|
Column Dimensions | 250 x 4.6 millimeters | 250 x 21.2 millimeters |
Particle Size | 5 micrometers | 10 micrometers |
Flow Rate | 1.0 milliliter per minute | 20 milliliters per minute |
Injection Volume | 20 microliters | 2 milliliters |
Detection Wavelength | 220 nanometers | Mass-directed |
Gradient optimization follows systematic approaches that consider the retention characteristics of both target and impurity compounds [29]. The mathematical modeling of retention times enables prediction of optimal elution conditions, reducing method development time and improving purification efficiency [17]. The gradient slope directly affects resolution, with shallower gradients providing better separation at the expense of longer run times [29].
Solid-phase extraction represents an alternative purification approach that offers advantages in terms of simplicity and scalability [17]. The methodology employs C18 cartridges with gradient elution protocols designed based on analytical chromatographic profiles [17]. This approach demonstrates particular utility for semi-preparative purifications where high throughput and reduced solvent consumption are priorities [17].
Temperature control during chromatographic purification influences both selectivity and column efficiency [16]. Elevated temperatures generally improve peak shape and reduce analysis time, though they may compromise the stability of thermolabile compounds [16]. The optimization of temperature conditions requires balancing these competing factors to achieve optimal purification outcomes [16].
The transition from laboratory-scale synthesis to industrial production of Fmoc-2,4-dichloro-D-homophenylalanine presents numerous technical and economic challenges [10] [21]. Solid-phase peptide synthesis, while effective at small scales, encounters significant limitations when scaled to commercial production volumes [18] [21].
Solvent consumption represents the most significant economic burden in large-scale production [21]. Traditional solid-phase synthesis requires enormous volumes of organic solvents for coupling reactions, washing steps, and deprotection cycles [21]. The heterogeneous nature of solid-phase reactions necessitates specialized mixing equipment and filtration systems that add complexity and cost to manufacturing facilities [10].
Heat transfer limitations become critical at industrial scales, where effective temperature control requires sophisticated reactor design and cooling systems [10]. The exothermic nature of many coupling reactions can lead to hot spots and uneven reaction conditions, compromising product quality and yield [10]. Advanced reactor technologies with enhanced mixing and heat transfer capabilities are essential for maintaining reaction uniformity [10].
Scale Factor | Laboratory | Pilot Scale | Industrial |
---|---|---|---|
Batch Size | 1-10 grams | 100-500 grams | 10-100 kilograms |
Reactor Volume | 0.1-1 liter | 50-200 liters | 1000-5000 liters |
Cycle Time | 2-4 hours | 4-8 hours | 8-16 hours |
Solvent Consumption | 50-100 milliliters per gram | 30-60 milliliters per gram | 20-40 milliliters per gram |
Raw material availability and cost fluctuations significantly impact industrial production economics [21] [30]. The specialized nature of fluorenylmethyloxycarbonyl reagents and chlorinated aromatic intermediates makes supply chain management critical for maintaining production schedules [30]. Strategic sourcing and inventory management strategies are essential for mitigating supply risks [30].
Quality control requirements increase dramatically at industrial scales, necessitating robust analytical methods and in-process monitoring systems [24]. The implementation of Good Manufacturing Practice standards requires comprehensive documentation, validation protocols, and batch tracking systems [24]. These quality systems add significant overhead costs but are essential for regulatory compliance and product reliability [24].
Alternative synthesis approaches such as solution-phase methods or enzymatic processes offer potential advantages for large-scale production [10]. Solution-phase synthesis eliminates the need for solid supports and enables more efficient mixing and heat transfer [10]. However, these approaches require different purification strategies and may present their own scalability challenges [18].
Automation and process control technologies play crucial roles in enabling economical large-scale production [20] [26]. Advanced process analytical technology enables real-time monitoring and adjustment of reaction conditions, improving yield consistency and reducing batch failures [26]. Machine learning approaches for process optimization show promise for further improving efficiency and reducing production costs [26].